3-Fluoro-7-methoxyisoquinoline

IRAK4 inhibition Kinase inhibitor Matched-pair analysis

3-Fluoro-7-methoxyisoquinoline (C₁₀H₈FNO, MW 177.17 g/mol) is a ring-fluorinated isoquinoline derivative wherein a fluorine atom occupies the 3-position and a methoxy group resides at the 7-position of the bicyclic heteroaromatic core. This substitution pattern differentiates it from non-fluorinated, regioisomeric fluoro (e.g., 6-fluoro-7-methoxy), and alternative 3-halogen (e.g., 3-chloro-7-methoxy) analogs.

Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
Cat. No. B13673555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-7-methoxyisoquinoline
Molecular FormulaC10H8FNO
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=CN=C(C=C2C=C1)F
InChIInChI=1S/C10H8FNO/c1-13-9-3-2-7-5-10(11)12-6-8(7)4-9/h2-6H,1H3
InChIKeyYEJZKCHQTOEMAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-7-methoxyisoquinoline: A Strategic Halogenated Scaffold for Scientific Procurement and Medicinal Chemistry


3-Fluoro-7-methoxyisoquinoline (C₁₀H₈FNO, MW 177.17 g/mol) is a ring-fluorinated isoquinoline derivative wherein a fluorine atom occupies the 3-position and a methoxy group resides at the 7-position of the bicyclic heteroaromatic core [1]. This substitution pattern differentiates it from non-fluorinated, regioisomeric fluoro (e.g., 6-fluoro-7-methoxy), and alternative 3-halogen (e.g., 3-chloro-7-methoxy) analogs. The 3-fluoro-7-methoxyisoquinoline scaffold serves as the central pharmacophoric element in the clinical-stage interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor Zimlovisertib (PF-06650833), establishing it as a privileged structure in fragment-based kinase inhibitor design [2].

Why 3-Fluoro-7-methoxyisoquinoline Cannot Be Replaced by Non-Fluorinated or Alternative Halogen Isosteres


The 3-fluoro substituent on the isoquinoline nucleus exerts a unique combination of electronic and steric effects that cannot be replicated by hydrogen, chlorine, or other halogens. Fluorine's high electronegativity (Pauling 4.0), small van der Waals radius (1.47 Å), and strong C–F bond (485 kJ/mol) collectively modulate the scaffold's pKa, lipophilicity, metabolic stability, and target-binding geometry in a manner that is quantitatively distinct from chlorine (vdW 1.75 Å, C–Cl 339 kJ/mol) or unsubstituted analogs [1]. In the context of IRAK4 inhibition, co-crystal structures reveal that the 3-fluoro atom engages in specific hydrophobic and electrostatic contacts within a sterically constrained subpocket that bulkier halogens cannot productively occupy—a structural basis for the 15-fold cellular potency advantage of the 3-fluoro analog over its 3-chloro isostere [2]. Generic substitution of the 3-fluoro group therefore carries a high risk of compromising both pharmacodynamic potency and pharmacokinetic durability in any downstream application.

Quantitative Differentiation Evidence for 3-Fluoro-7-methoxyisoquinoline Against Closest Structural Analogs


IRAK4 Inhibitory Potency: Direct Matched-Pair Comparison of 3-Fluoro Versus Non-Fluorinated Isoquinoline Scaffolds

In a direct matched-pair comparison within the same chemical series, the 3-fluoro-7-methoxyisoquinoline-containing clinical candidate PF-06650833 (compound 1) demonstrated superior IRAK4 inhibition relative to its non-fluorinated analog (compound 5). The fluorine atom at the 3-position of the lactam ring contributes a potency enhancement of approximately 2.5-fold in the enzymatic assay and 3.75-fold in the cellular PBMC assay [1]. The underlying mechanism, elucidated through ¹³C NMR and crystallographic studies, involves fluorine-mediated modulation of the lactam carbonyl's hydrogen-bond donor capacity, leading to stronger interactions with Ala315 and Asn316 backbone carbonyls in the IRAK4 active site [1].

IRAK4 inhibition Kinase inhibitor Matched-pair analysis Fluorine SAR

Fragment-to-Clinical Candidate Evolution: 5000-Fold Potency Gain Enabled by the 3-Fluoro-7-methoxyisoquinoline Scaffold

The 3-fluoro-7-methoxyisoquinoline scaffold served as the core structure in a fragment-based drug design campaign at Pfizer that transformed a weakly binding fragment hit into a clinical-stage candidate. The initial 7-methoxyisoquinoline-6-carboxamide fragment (MW ~230 Da) exhibited only millimolar affinity for IRAK4 (IC₅₀ ≈ 400 µM) but displayed favorable ligand efficiency (LE > 0.3 kcal/mol per heavy atom) [1]. Iterative structure-guided optimization—incorporating the 3-fluoro substituent and elaborating vector from the 1-position—achieved a 5000-fold improvement in potency culminating in PF-06650833 (IC₅₀ = 0.2 nM enzymatic, 2.4 nM cellular). Critically, this potency gain was accompanied by a 5-unit increase in lipophilic efficiency (LipE), demonstrating that the 3-fluoro-7-methoxy scaffold supports potency improvements without the uncontrolled lipophilicity increase that typically compromises ADME properties [1].

Fragment-based drug design Lipophilic efficiency Scaffold optimization Lead evolution

Broad Kinase Selectivity of the 3-Fluoro-7-methoxyisoquinoline-Derived Inhibitor PF-06650833

PF-06650833 (Zimlovisertib), built upon the 3-fluoro-7-methoxyisoquinoline scaffold, was profiled against a broad panel of 268 kinases at a screening concentration of 200 nM. The compound demonstrated excellent selectivity for IRAK4, with minimal off-target kinase inhibition observed across the panel [1]. This selectivity profile is significant because many isoquinoline-based kinase inhibitors suffer from promiscuous target engagement, particularly at higher concentrations. The narrow selectivity is attributed in part to the 3-fluoro substituent's precise steric complementarity within the IRAK4 hydrophobic subpocket—a feature not shared by other isoquinoline scaffolds targeting the same class of kinases [1].

Kinase selectivity Off-target profiling IRAK4 Safety pharmacology

C–F Bond Strength and Metabolic Stability Advantage of 3-Fluoro Over 3-Chloro-7-methoxyisoquinoline

The carbon–fluorine bond at the 3-position of 3-fluoro-7-methoxyisoquinoline (C–F bond energy ~485 kJ/mol for sp² carbon) is significantly stronger than the corresponding carbon–chlorine bond in 3-chloro-7-methoxyisoquinoline (C–Cl bond energy ~339 kJ/mol) [1]. This bond strength differential translates directly to metabolic stability: the C–F bond resists cytochrome P450-mediated oxidative cleavage far more effectively than the C–Cl bond. The 3-fluoro substituent also exerts a stereoelectronic shielding effect on the adjacent 3,4-bond of the isoquinoline ring, impeding oxidative metabolism at this vulnerable site—a property that the 3-chloro analog, with its larger atomic radius and lower electronegativity, cannot replicate to the same extent [2]. In drug discovery programs, this translates to prolonged half-life and reduced clearance for 3-fluoro-7-methoxyisoquinoline-derived compounds compared to their 3-chloro counterparts.

Metabolic stability C-F bond Cytochrome P450 Oxidative metabolism

Antimalarial Class Activity of 3-Fluoroisoquinoline Derivatives: Historical Precedent for 3-Fluoro Substitution

The seminal 1970 study by Neumeyer and Weinhardt established 3-amino- and 3-fluoroisoquinoline derivatives as a compound class with antimalarial potential, evaluating these compounds against Plasmodium species [1]. This work provided the first systematic evidence that 3-fluoro substitution on the isoquinoline ring is compatible with—and potentially enhances—antiplasmodial activity, establishing a historical precedent that has been cited in subsequent fluorinated isoquinoline research for over five decades [2]. While specific IC₅₀ values for 3-fluoro-7-methoxyisoquinoline against Plasmodium falciparum are not available in the accessible public literature, the class-level precedent supports the exploration of this substitution pattern for antimalarial drug discovery applications.

Antimalarial Plasmodium falciparum 3-Fluoroisoquinoline Neglected disease

Procurement-Relevant Application Scenarios for 3-Fluoro-7-methoxyisoquinoline


IRAK4-Targeted Kinase Inhibitor Development and Chemical Probe Synthesis

3-Fluoro-7-methoxyisoquinoline is the core scaffold of PF-06650833 (Zimlovisertib), a clinical-stage IRAK4 inhibitor with an enzymatic IC₅₀ of 0.2 nM and a PBMC cellular IC₅₀ of 2.4 nM [1]. The fluorine atom is structurally essential: matched-pair analysis shows that replacing fluorine with hydrogen reduces cellular potency by 3.75-fold [2]. Research groups developing IRAK4-targeted chemical probes or seeking to elaborate this scaffold toward novel kinase inhibitors should prioritize 3-fluoro-7-methoxyisoquinoline over non-fluorinated or 3-chloro isoquinoline starting materials. The scaffold's fragment-based drug design pedigree—achieving a 5000-fold potency improvement and 5-unit LipE gain from fragment hit to clinical candidate—provides a validated optimization trajectory [1].

Structure-Activity Relationship (SAR) Studies Differentiating Halogen Effects at the Isoquinoline 3-Position

For medicinal chemistry groups systematically investigating the impact of halogen substitution on isoquinoline-based inhibitor potency, selectivity, and ADME properties, 3-fluoro-7-methoxyisoquinoline serves as the optimal starting point among 3-halogenated analogs. Fluorine's unique combination of high electronegativity (Pauling 4.0), small van der Waals radius (1.47 Å), and strong C–F bond (485 kJ/mol) sets it apart from chlorine (3.0, 1.75 Å, 339 kJ/mol) [1]. These atomic properties translate to measurable differences in logD, aqueous solubility, and microsomal stability, making the 3-fluoro variant the preferred reference compound for matched molecular pair analyses comparing halogen effects on both target engagement and drug-like properties [2].

Antimalarial Drug Discovery Leveraging Fluorinated Isoquinoline Scaffolds

The class of 3-fluoroisoquinoline derivatives has recognized antimalarial potential, as first established by Neumeyer and Weinhardt (1970) [1]. While specific antiplasmodial data for the 7-methoxy variant requires de novo experimental determination, the historical precedent provides a scientifically sound rationale for including 3-fluoro-7-methoxyisoquinoline in antimalarial screening libraries. The scaffold's synthetic versatility—amenable to further functionalization at the 1-position and on the benzo ring via nucleophilic and electrophilic substitution—enables systematic exploration of structure-activity relationships against drug-resistant Plasmodium falciparum strains [2].

Metabolic Stability Optimization in Lead Compound Series

Compounds built on the 3-fluoro-7-methoxyisoquinoline scaffold benefit from the metabolic shielding conferred by the C–F bond at the 3-position. The C–F bond strength (485–552 kJ/mol for sp² carbon) substantially exceeds that of C–Cl (339 kJ/mol), making oxidative metabolism at the 3-position far less favorable [1]. Additionally, fluorine's inductive effect reduces the electron density of the adjacent isoquinoline C3–C4 bond, further impeding cytochrome P450-mediated oxidation at this metabolically vulnerable site [2]. For drug discovery programs where metabolic stability is a critical optimization parameter, the 3-fluoro-7-methoxy scaffold offers an intrinsic advantage over 3-chloro, 3-bromo, or unsubstituted 7-methoxyisoquinoline starting materials [2].

Quote Request

Request a Quote for 3-Fluoro-7-methoxyisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.